Imiglucerase - 154248-97-2

Imiglucerase

Catalog Number: EVT-1519895
CAS Number: 154248-97-2
Molecular Formula: C12H21NO
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Imiglucerase is classified as an enzyme replacement therapy and is derived from genetically modified Chinese hamster ovary cells. It is marketed under the brand name Cerezyme and is administered via intravenous infusion. As a therapeutic agent, it falls under the category of biologics, specifically designed to replace deficient or absent enzymes in patients with specific genetic disorders.

Synthesis Analysis

Methods of Synthesis

The synthesis of imiglucerase involves several key steps:

  1. Gene Cloning: The gene encoding human glucocerebrosidase is cloned into an expression vector.
  2. Cell Culture: The vector is introduced into Chinese hamster ovary cells, which are cultured in bioreactors.
  3. Protein Expression: The cells are induced to express the glucocerebrosidase protein.
  4. Purification: The protein undergoes multiple purification steps including:
    • Hydrophobic chromatography
    • Cation exchange chromatography
    • Metal-chelate affinity chromatography, which ensures high purity and activity of the enzyme .

Technical Details

The purification process typically requires careful control of pH, temperature, and ionic strength to maintain protein stability and activity. Analytical techniques such as size-exclusion chromatography and mass spectrometry are employed to assess the purity and molecular weight of the final product.

Molecular Structure Analysis

Structure

Imiglucerase has a complex three-dimensional structure typical of glycoproteins. It consists of a polypeptide backbone with several post-translational modifications, including glycosylation, which are critical for its stability and function.

Data

The molecular weight of imiglucerase is approximately 63 kDa, and it contains several disulfide bonds that contribute to its structural integrity. The enzyme's active site facilitates the hydrolysis of glucocerebroside into glucose and ceramide .

Chemical Reactions Analysis

Reactions

Imiglucerase catalyzes the following reaction:

Glucosylceramide+H2OGlucose+Ceramide\text{Glucosylceramide}+\text{H}_2\text{O}\rightarrow \text{Glucose}+\text{Ceramide}

This reaction occurs within lysosomes, where glucocerebroside accumulates due to enzyme deficiency in patients with Gaucher disease.

Technical Details

The enzymatic activity of imiglucerase can be affected by factors such as pH and temperature, which are optimized during its formulation for therapeutic use. In vitro studies demonstrate that imiglucerase effectively reduces substrate levels in cellular models mimicking Gaucher disease .

Mechanism of Action

Process

Imiglucerase works by providing a functional version of the glucocerebrosidase enzyme, thereby facilitating the breakdown of accumulated glucocerebroside in lysosomes. This alleviates symptoms associated with Gaucher disease by reducing substrate accumulation in macrophages and other affected tissues.

Data

Clinical studies have shown significant reductions in biomarkers such as glucosylceramide levels following treatment with imiglucerase, correlating with improvements in clinical symptoms like splenomegaly and bone pain .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear to slightly opalescent solution
  • pH: Typically around 6-7
  • Stability: Stable when stored properly at recommended temperatures (2-8°C).

Chemical Properties

  • Solubility: Highly soluble in water
  • Molecular Weight: Approximately 63 kDa
  • Isoelectric Point: Varies due to glycosylation patterns but generally falls within physiological pH ranges .
Applications

Scientific Uses

Imiglucerase is primarily used in clinical settings for:

  • Enzyme Replacement Therapy: Treating patients with Gaucher disease to manage symptoms and improve quality of life.
  • Research: Studying lysosomal storage disorders and developing new therapeutic strategies.
  • Clinical Trials: Evaluating combination therapies with other agents like small molecule inhibitors (e.g., venglustat) for enhanced efficacy in treating neuronopathic forms of Gaucher disease .
Historical Development & Biotechnological Context of Imiglucerase

Transition from Placental-Derived Alglucerase to Recombinant Imiglucerase

Alglucerase, purified from human placental tissue and enzymatically modified to expose mannose residues, received FDA approval in 1991 based on a pivotal trial demonstrating hematological and visceral improvements. However, its production faced severe limitations: approximately 22,000 placentae were required to supply one patient for a year, creating unsustainable supply constraints and potential viral contamination risks [1] [5].

Genzyme Corporation pioneered the recombinant solution: imiglucerase (Cerezyme®). Using Chinese Hamster Ovary (CHO) cells transfected with human GBA1 cDNA, imiglucerase was engineered as a glycoprotein with native enzymatic activity. A critical biotechnological innovation involved the use of the Lec1 CHO cell line, which inherently produces glycoproteins with exposed mannose residues due to deficient N-acetylglucosaminyltransferase I activity. This eliminated the need for post-purification enzymatic modification, streamlining production [1] [5]. The recombinant enzyme differed from the native human sequence by a single amino acid substitution (histidine → arginine at position 495), which did not impact function but improved production yields [5] [8].

A rigorous double-blind trial (1995) confirmed therapeutic equivalence between alglucerase and imiglucerase (60 U/kg every other week). Both agents produced significant increases in hemoglobin (+1.71 g/dL) and platelets (+40%) within 9 months, leading to imiglucerase's FDA approval in 1994 [5]. The recombinant process enabled massive scale-up, reducing costs per unit and securing global supply. This transition marked a paradigm shift from biologically sourced to recombinant biologics for lysosomal disorders [1] [3].

Table 2: Comparative Analysis of Alglucerase vs. Imiglucerase Production

CharacteristicAlglucerase (Placental-Derived)Imiglucerase (Recombinant)Impact
Source MaterialHuman placentaCHO cells (Lec1 mutant)Eliminated placenta shortage (22,000 placentae/patient/year)
ModificationsPost-purification enzymatic deglycosylationGlycoengineered during expression (natural mannose exposure)Reduced production complexity and cost
Scale CapacityLimited by placenta collectionIndustrial bioreactor scale (thousands of liters)Enabled global patient access
Viral Safety RiskModerate (human tissue source)Low (cell line banking, filtration)Improved safety profile
Amino Acid SequenceNative human sequenceArg495 instead of His495No functional difference demonstrated

Orphan Drug Legislation and Commercialization Strategies

Imiglucerase's trajectory was inextricably linked to the Orphan Drug Act (ODA) of 1983. This legislation provided pivotal incentives: 7-year market exclusivity, tax credits covering 50% of clinical trial costs, waived FDA user fees, and protocol assistance. Genzyme strategically leveraged these provisions, particularly as GD prevalence (∼1:75,000) qualified it as an "ultra-orphan" disease [1] [10]. Despite the small patient population (fewer than 6,000 treated worldwide at peak), imiglucerase achieved "blockbuster" status with annual revenues reaching $1.8 billion by 2009, establishing unprecedented commercial viability for an orphan drug [1] [2].

Genzyme's commercialization strategy rested on four pillars:

  • Premium Pricing: Justified by the high manufacturing complexity, small patient base, and demonstrated clinical value, with annual costs often exceeding $200,000 per patient [1] [10].
  • Comprehensive Patient Support: Establishment of the International Collaborative Gaucher Group (ICGG) Gaucher Registry in 1991 created a long-term outcomes database, generating real-world evidence that reinforced treatment benefits and guided dosing [4] [5].
  • Global Regulatory Expansion: Securing orphan designation in multiple jurisdictions (EU, Japan) extended market exclusivity protections worldwide [2].
  • Lifecycle Management: Patenting manufacturing refinements (cell culture conditions, purification methods, glycan profiling) extended exclusivity beyond the initial composition-of-matter patents. Secondary patents covering mannosylation techniques and formulations prolonged market protection into the late 2020s in key markets [2] [6].

This approach transformed Genzyme into a biotechnology leader, culminating in its $20.1 billion acquisition by Sanofi in 2011, primarily driven by imiglucerase's profitability [1] [2].

Properties

CAS Number

154248-97-2

Product Name

Imiglucerase

Molecular Formula

C12H21NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.